8-Fluoro-2H-chromene-5-carbonyl chloride
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Overview
Description
8-Fluoro-2H-chromene-5-carbonyl chloride is a chemical compound with the molecular formula C10H6ClFO2. It belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a fluorine atom at the 8th position and a carbonyl chloride group at the 5th position of the chromene ring .
Preparation Methods
The synthesis of 8-Fluoro-2H-chromene-5-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoro-2H-chromene and thionyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbonyl chloride group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Fluoro-2H-chromene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. .
Scientific Research Applications
8-Fluoro-2H-chromene-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved efficacy and reduced side effects.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-2H-chromene-5-carbonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected by this compound include oxidative stress pathways, where it may act as an antioxidant or pro-oxidant depending on the context.
Comparison with Similar Compounds
8-Fluoro-2H-chromene-5-carbonyl chloride can be compared with other similar compounds:
Properties
CAS No. |
214823-05-9 |
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Molecular Formula |
C10H6ClFO2 |
Molecular Weight |
212.60 g/mol |
IUPAC Name |
8-fluoro-2H-chromene-5-carbonyl chloride |
InChI |
InChI=1S/C10H6ClFO2/c11-10(13)7-3-4-8(12)9-6(7)2-1-5-14-9/h1-4H,5H2 |
InChI Key |
TVABWVPEMSNHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=CC(=C2O1)F)C(=O)Cl |
Origin of Product |
United States |
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